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molecular formula NaClO<br>NaOCl<br>ClNaO B105023 Sodium hypochlorite CAS No. 7681-52-9

Sodium hypochlorite

Cat. No. B105023
M. Wt: 74.44 g/mol
InChI Key: SUKJFIGYRHOWBL-UHFFFAOYSA-N
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Patent
US04960896

Procedure details

Sodium hydroxide, 10.05 kg of 50% solution (125.6 mole) in 30 kg of ice was treated with bubbling chlorine gas while stirring until 2.22 kg (31.3 mole) of chlorine was taken into the solution. To the resulting basic sodium hypochlorite solution was added 4.26 kg (30 mole) of 2-hydroxynicotinic acid. External cooling with tap-water was used to keep the temperature between 20°-35° C. Stirring was continued over the weekend (72 hr) after which time 13CNMR analysis showed that about 70% of the 2-hydroxynicotinic acid was chlorinated. Another solution of basic sodium hypochlorite solution was prepared by the above procedure by absorbing 1.05 kg (14.8 mole) of chlorine gas in a mixture of 3.0 kg of 50% solution (37.5 mole) of sodium hydroxide and 8.3 kg of ice. This hypochlorite solution was added to the main reaction mixture and stirring was continued for about 12 hr, after which time 13CNMR indicated no 2-hydroxynicotinic acid remained. A solution of 104 g (1.0 mole) of sodium bisulfite in 300 ml of water was added to destroy the remaining sodium hypochlorite. The reaction mixture was added gradually to 9.9 liters (119 mole) of concentrated hydrochloric acid containing 2 liters of isopropyl alcohol (to control foam), keeping temperature between 13°-23° C. The mixture was cooled and the precipitate was collected by filtration, washing with a small amount of water followed by 2 liters of acetone. The precipitate was dried to give 4.44 kg (85%) of the title compound, m.p. starts at 245° C. and decomposes at 250° C. Analysis of the 1HNMR chart showed that approximately 4% of the product was 3,5-dichloro-2-hydroxypyridine. This was done by 1HNMR (DMSO-d6 ppm), integrating the area under the curves to determine relative amounts under the appropriate signals which are for 2-hydroxy-5-chloronicotinic acid: 8.25 (multiplet) and for 3,5-dichloro-2-hydroxypyridine: 7.90 to 7.60 (quartet).
[Compound]
Name
solution
Quantity
37.5 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
8.3 kg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
9.9 L
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
300 mL
Type
solvent
Reaction Step Five
Quantity
104 g
Type
catalyst
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
solution
Quantity
125.6 mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
ice
Quantity
30 kg
Type
solvent
Reaction Step Seven
Quantity
2.22 kg
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
4.26 kg
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
1.05 kg
Type
reactant
Reaction Step Eleven
Yield
85%

Identifiers

REACTION_CXSMILES
[OH-:1].[Na+:2].[Cl:3]Cl.Cl[O-].[Na+].[OH:8][C:9]1[N:17]=[CH:16][CH:15]=[CH:14][C:10]=1[C:11]([OH:13])=[O:12].Cl[O-].Cl>O.S(=O)(O)[O-].[Na+].C(O)(C)C>[Cl:3][O-:1].[Na+:2].[Cl:3][C:15]1[CH:14]=[C:10]([C:11]([OH:13])=[O:12])[C:9]([OH:8])=[N:17][CH:16]=1 |f:0.1,3.4,9.10,12.13|

Inputs

Step One
Name
solution
Quantity
37.5 mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
ice
Quantity
8.3 kg
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(C(=O)O)C=CC=N1
Step Four
Name
Quantity
9.9 L
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)O
Step Five
Name
Quantity
300 mL
Type
solvent
Smiles
O
Name
Quantity
104 g
Type
catalyst
Smiles
S([O-])(O)=O.[Na+]
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
solution
Quantity
125.6 mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl
Name
ice
Quantity
30 kg
Type
solvent
Smiles
Step Eight
Name
Quantity
2.22 kg
Type
reactant
Smiles
ClCl
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl[O-].[Na+]
Name
Quantity
4.26 kg
Type
reactant
Smiles
OC1=C(C(=O)O)C=CC=N1
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(C(=O)O)C=CC=N1
Step Eleven
Name
Quantity
1.05 kg
Type
reactant
Smiles
ClCl

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
between 20°-35° C
CUSTOM
Type
CUSTOM
Details
was continued over the weekend (72 hr)
Duration
72 h
STIRRING
Type
STIRRING
Details
stirring
CUSTOM
Type
CUSTOM
Details
to destroy the remaining sodium hypochlorite
CUSTOM
Type
CUSTOM
Details
between 13°-23° C
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
FILTRATION
Type
FILTRATION
Details
the precipitate was collected by filtration
WASH
Type
WASH
Details
washing with a small amount of water
CUSTOM
Type
CUSTOM
Details
The precipitate was dried

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
Cl[O-].[Na+]
Name
Type
product
Smiles
ClC=1C=C(C(=NC1)O)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 4.44 kg
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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